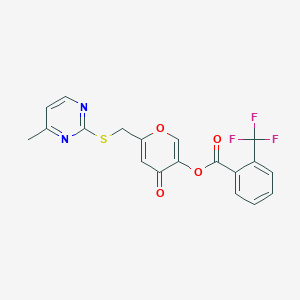

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate

Description

This compound is a synthetic organic molecule featuring a pyran-4-one core substituted with a thioether-linked 4-methylpyrimidine group at position 6 and a benzoate ester at position 2. The benzoate moiety is further modified with a trifluoromethyl (-CF₃) group at the ortho position. The pyrimidine-thioether linkage may contribute to π-π stacking interactions, while the pyran-4-one core offers a planar structure conducive to intermolecular interactions.

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O4S/c1-11-6-7-23-18(24-11)29-10-12-8-15(25)16(9-27-12)28-17(26)13-4-2-3-5-14(13)19(20,21)22/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSFEOBAAQXSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives exhibit significant biological activity and are versatile objects for chemical modification. They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene).

Mode of Action

It’s known that pyrimidine derivatives can influence oxidative processes in the organism. The introduction of a thiol group may provide additional opportunities for further functionalization.

Biochemical Pathways

Pyrimidine derivatives and their condensed analogs with an exocyclic sulfur atom at position 2 of the pyrimidine ring have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer.

Pharmacokinetics

It’s known that the introduction of a thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism. This could potentially impact the bioavailability of the compound.

Result of Action

It’s known that pyrimidine derivatives can exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer.

Action Environment

It’s known that the introduction of a thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism. This could potentially be influenced by environmental factors.

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a complex organic molecule notable for its unique structural features, which include a pyrimidine ring, a pyranone moiety, and a trifluoromethyl-substituted benzoate. This compound, with a molecular formula of and a molecular weight of approximately 418.5 g/mol, has garnered attention for its potential biological activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.5 g/mol |

| Key Functional Groups | Pyrimidine, Pyranone, Trifluoromethyl Benzoate |

The presence of multiple functional groups suggests that this compound may interact with various biological targets, potentially leading to diverse biological activities.

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail the potential biological activities of this compound.

Antimicrobial Activity

Research has shown that compounds containing pyrimidine and pyranone structures possess antimicrobial properties. For instance, derivatives of pyranones have been reported to inhibit bacterial growth effectively. The thioether linkage in this compound may enhance its interaction with microbial enzymes, thereby exhibiting antibacterial activity.

Anticancer Properties

Several studies have indicated that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. The trifluoromethyl group is known to increase lipophilicity, which may improve cellular uptake and bioavailability. This property is crucial for the development of effective anticancer therapeutics.

The mechanism of action for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is primarily linked to its interactions with specific biological targets such as enzymes or receptors. The following points summarize the proposed mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways critical for cell proliferation and survival.

- Cell Membrane Interaction : The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, facilitating its therapeutic effects.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of structurally related compounds:

- Antimicrobial Studies : A study demonstrated that similar pyranone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area.

- Anticancer Research : Research involving trifluoromethyl-substituted compounds showed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyran-4-one derivatives with variable ester substituents and pyrimidine modifications. Below is a detailed comparison with analogs identified in the literature:

Table 1: Structural and Molecular Comparison

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which may enhance resistance to enzymatic hydrolysis compared to the nitro (-NO₂) group in the 4-methyl-3-nitrobenzoate analog . The 4-fluorophenyl acetate analog (Table 1) introduces fluorine, improving lipophilicity and bioavailability .

The nitro group in the 4-nitrophenyl acetate derivative may increase reactivity in nucleophilic substitution reactions due to its strong electron-withdrawing nature .

Research Implications and Gaps

- Biological Activity: No direct data on the target compound’s pharmacological properties are available in the provided evidence. However, analogs with nitro or trifluoromethyl groups are often explored in drug discovery for kinase inhibition or antimicrobial activity .

- Stability Studies : Comparative hydrolysis rates of the ester linkages under physiological conditions remain unstudied but are critical for pharmacokinetic profiling.

- Structural Diversification : Further modifications to the pyrimidine ring (e.g., halogenation) or ester group (e.g., introducing heterocycles) could expand the compound’s utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.